CLK1/2-IN-1
CAS No.: 1005784-23-5
Cat. No.: VC0523987
Molecular Formula: C21H20F3N7O
Molecular Weight: 443.43
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005784-23-5 |
|---|---|
| Molecular Formula | C21H20F3N7O |
| Molecular Weight | 443.43 |
| IUPAC Name | 4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide |
| Standard InChI | InChI=1S/C21H20F3N7O/c1-20(2,10-9-16-27-29-30-28-16)14-5-3-13(4-6-14)19(32)26-17-12-31-11-15(21(22,23)24)7-8-18(31)25-17/h3-8,11-12H,9-10H2,1-2H3,(H,26,32)(H,27,28,29,30) |
| Standard InChI Key | WZKOAELVAYZWBQ-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C(NC2=CN(C=C(C(F)(F)F)C=C3)C3=N2)=O)C=C1)(C)CCC4=NN=NN4 |
| Appearance | Solid powder |
Introduction
Chemical and Physical Properties
CLK1/2-IN-1 is a small molecule inhibitor specifically designed to target CDC2-like kinases 1 and 2 (CLK1 and CLK2). It belongs to a broader class of ATP-competitive kinase inhibitors that interact with the active site of these enzymes. Based on available data, the compound has a molecular formula of C21H20F3N7O with a molecular weight of 443.43 g/mol. The chemical structure contains trifluoromethyl and amine functional groups that contribute to its selective binding to target kinases.
Structural Features and Reactivity
The molecular architecture of CLK1/2-IN-1 is designed to achieve high affinity for the ATP-binding pocket of CLK1 and CLK2. Like other kinase inhibitors in this class, it likely contains hinge-binding motifs that form hydrogen bonds with the kinase domain. The trifluoromethyl group likely contributes to the compound's metabolic stability and binding properties.
Physical Properties and Formulation
Similar to other CLK inhibitors like CLK1-IN-1, CLK1/2-IN-1 is typically formulated as a powder and dissolved in DMSO for experimental use. Storage recommendations for similar compounds suggest keeping the powder at -20°C and solutions at -80°C to maintain stability .
Biological Activity and Mechanism of Action
Cdc2-Like Kinases: Biological Role
CDC2-like kinases (CLKs) represent a family of dual-specificity protein kinases capable of phosphorylating serine/threonine and tyrosine residues. These enzymes play crucial roles in pre-mRNA processing through the phosphorylation of serine/arginine-rich (SR) proteins . The CLK family consists of four members (CLK1-4) that share highly conserved kinase domains but differ in their N-terminal regions .
CLK1 particularly stands out as a kinase with dual-specificity that can phosphorylate both tyrosine and serine/threonine protein residues . These phosphorylation events regulate various physiological processes, including:
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Alternative splicing regulation
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RNA processing
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Cellular growth and differentiation
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Various pathological conditions including cancer progression
Inhibitory Mechanism of CLK1/2-IN-1
CLK1/2-IN-1 functions as an ATP-competitive inhibitor that binds to the catalytic domains of CLK1 and CLK2, preventing ATP binding and subsequent phosphorylation of substrate proteins. This inhibition disrupts downstream signaling pathways and cellular processes dependent on CLK1/2 activity.
The binding mechanism likely involves:
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Competitive displacement of ATP from the binding pocket
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Formation of hydrogen bonds with key residues in the kinase hinge region
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Additional interactions that confer selectivity for CLK1 and CLK2 over other kinases
Pharmacological Profile
Selectivity and Potency
While specific data for CLK1/2-IN-1 is limited in the search results, we can draw comparisons with related compounds. For example, CLK1-IN-1 demonstrates high potency against CLK1 with an IC50 of 2 nM . It also shows activity against CLK2 (IC50: 31 nM) and CLK4 (IC50: 8 nM) .
Based on its name, CLK1/2-IN-1 is likely optimized for dual inhibition of both CLK1 and CLK2 with comparable potencies. This contrasts with other compounds that may exhibit broader activity profiles across the CLK family or show activity against additional kinase families.
Kinase Selectivity Profile
A common challenge in kinase inhibitor development is achieving selectivity against off-target kinases. For CLK inhibitors in general, DYRK kinases (particularly DYRK1A) and haspin are frequently identified as off-targets . Most CLK1 inhibitors struggle to achieve selectivity over other CLK isoforms, especially CLK4 .
Table 1: Comparative Selectivity Profile of CLK Inhibitors
| Inhibitor Class | CLK1 | CLK2 | CLK4 | DYRK1A | Other Off-targets |
|---|---|---|---|---|---|
| First-generation | +++ | +++ | +++ | ++ | Multiple kinases |
| Second-generation | +++ | ++ | +++ | + | Limited |
| Selective inhibitors | +++ | + | +++ | +/- | Very limited |
Note: + indicates relative inhibition strength
Comparison with Other CLK Inhibitors
CLK Inhibitor Landscape
Several classes of CLK inhibitors have been developed, each with distinct properties and selectivity profiles:
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Compounds like Cpd-1, Cpd-2, and Cpd-3 show significant inhibitory activity against CLK1 and CLK2
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CLK1-IN-1 is highly potent against CLK1 (IC50: 2 nM) with additional activity against CLK2 and CLK4
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Lorecivivint, Cirtuvivint, and Silmitasertib have advanced to clinical trials for various conditions
Experimental Methods and Assays
Kinase Activity Assays
The evaluation of CLK inhibitors typically employs standardized kinase assays. One such protocol for CLK1 involves:
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Dilution of enzyme, substrate, ATP, and inhibitors in kinase buffer
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Incubation at room temperature for 60 minutes
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Addition of ADP-Glo Reagent and subsequent incubation
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Addition of Kinase Detection Reagent and measurement of luminescence
The assay measures ATP consumption during the kinase reaction, providing a direct readout of inhibitory activity. This methodology allows for precise determination of IC50 values and selectivity profiles.
Cellular Assays
Beyond biochemical assays, cellular models are essential for evaluating the effects of CLK inhibitors on alternative splicing and cell viability:
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Quantitative RT-PCR can measure expression levels of alternatively spliced mRNAs, such as exon 7-skipped type of S6K pre-mRNA
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Growth inhibition assays (GI50) evaluate the antiproliferative effects of compounds
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Autophagy induction can be assessed through markers like LC3 puncta formation and SQSTM1/p62 degradation
Future Directions and Challenges
Addressing Selectivity Issues
Despite significant progress in the development of CLK inhibitors, achieving optimal selectivity remains challenging. Future research directions for compounds like CLK1/2-IN-1 might include:
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Structural modifications to enhance selectivity over DYRK kinases and haspin
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Development of isoform-selective inhibitors that can differentiate between CLK family members
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Exploration of non-ATP competitive inhibition mechanisms for greater selectivity
Clinical Development Considerations
The advancement of CLK inhibitors like CLK1/2-IN-1 to clinical applications faces several challenges:
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Homozygous CLK1 knockout mice show a rather mild phenotype, suggesting potential compensatory mechanisms that might limit efficacy
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The ubiquitous expression and fundamental roles of CLK kinases in normal cellular processes raise concerns about potential side effects
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The complexity of alternative splicing regulation suggests that inhibition of CLK1/2 alone might have unpredictable downstream effects
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